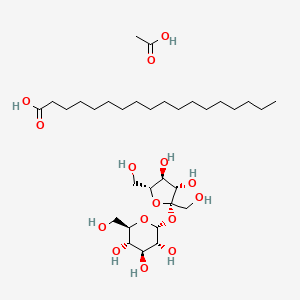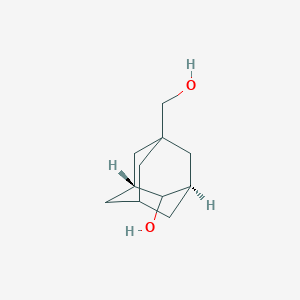
Acetylated sucrose distearate
Übersicht
Beschreibung
Acetylated Sucrose Distearate is an acetyl ester of Sucrose Distearate . It is used as an emollient and skin conditioning agent . It is based on cane sugar (sucrose) and the salts or di-esters of stearic acid (octadecanoic acid) .
Synthesis Analysis
The synthesis of sugar esters like Acetylated Sucrose Distearate has been a focus due to their biocompatibility and extensive industrial applications as surfactants . The synthesis involves catalytic methods with minimal hazardous by-products . The use of chemical or biological catalysts has become the state of the art in the efficient esterification process .Molecular Structure Analysis
The molecular formula of Acetylated Sucrose Distearate is C32H62O15 . Its average mass is 686.826 Da and its monoisotopic mass is 686.408875 Da .Physical And Chemical Properties Analysis
Acetylated Sucrose Distearate appears as a solid and is insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions .Wissenschaftliche Forschungsanwendungen
Enzymatic synthesis and chemical acetylation of sucrose have shown increased reaction rates in subsequent enzymatic acylation, making it a useful method in green chemistry (Zoete et al., 1999).
Sucrose Distearate, specifically Sucro Ester 7, has been used in sustained release suppository formulations for drugs like Tiaprofenic acid, demonstrating its potential in pharmaceutical applications (Güngör et al., 2003).
High acetylation in the promoter of transcription factor genes, like in pear fruit, is linked with sucrose accumulation, highlighting its role in horticultural science (Li et al., 2020).
Studies on the thermal degradation of sucrose, including acetylation reactions, provide insights into the primary reactions of sucrose degradation, valuable in food science and chemistry (Šimkovic et al., 2003).
Acetylated sucrose is used in the structure determination of D-(+)-sucrose, aiding in the understanding of its chemical structure and properties (Min et al., 2014).
The synthesis of acetylated sucrose derivatives, like 1′,4,6′-Tri-O-Methyl Sucrose, provides insights into selective substitution in sucrose, useful in organic chemistry (McKeown et al., 1957).
Acetylation of sucrose forms various derivatives, like methyl 1,3-O-isopropylidene-alpha-D-fructofuranoside, used in carbohydrate research (Hanaya et al., 2005).
In educational settings, experiments involving acetylated sucrose, like using homemade polarimeters to investigate sugar, enhance learning in chemistry (Crisp et al., 2011).
Research on acetylated sugars like sucrose octaacetate helps in understanding taste aversion in animals and humans, relevant in sensory science and genetics (Bachmanov et al., 2001).
The study of phase transitions in sucrose ester surfactants, including acetylated derivatives, contributes to the understanding of colloidal and interface science (Sadtler et al., 2004).
Eigenschaften
IUPAC Name |
acetic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2(3)4/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2;1H3,(H,3,4)/t;4-,5-,6-,7-,8+,9-,10+,11-,12+;/m.1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKYXPQPFRQYKL-CKYSXYJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153338 | |
| Record name | Acetylated sucrose distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose acetate distearate | |
CAS RN |
52439-69-7, 121684-92-2 | |
| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, acetate octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52439-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylated sucrose distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121684922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylated sucrose distearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLATED SUCROSE DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW9XG1719 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1168050.png)